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Compound of Interest

Compound Name:
3-(2-Methoxy-4-

propylphenoxy)azetidine

Cat. No.: B1395377 Get Quote

Disclaimer: No public toxicity data for the specific compound 3-(2-Methoxy-4-
propylphenoxy)azetidine was identified as of November 2025. This document outlines a

proposed preliminary toxicity assessment plan based on established methodologies for novel

chemical entities in drug discovery. The presented data and protocols are illustrative and would

require experimental validation.

This technical guide provides a comprehensive framework for the initial toxicological evaluation

of the novel compound, 3-(2-Methoxy-4-propylphenoxy)azetidine. The assessment strategy

encompasses a tiered approach, beginning with in silico and in vitro methodologies to

characterize potential liabilities before proceeding to more complex in vivo studies. This

approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in

animal testing by front-loading screening to identify and eliminate potentially toxic candidates

early in the development pipeline.[1][2][3]
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Identifier Value

IUPAC Name 3-(2-Methoxy-4-propylphenoxy)azetidine

Molecular Formula C13H19NO2

Molecular Weight 221.29 g/mol

Chemical Structure
(A specific chemical structure diagram would be

inserted here)

Part I: In Silico and In Vitro Toxicity Assessment
The initial phase of toxicity testing focuses on computational and cell-based assays to predict

potential toxicities, understand the mechanism of action, and determine the concentration

ranges for subsequent studies.[2][3][4] These methods are cost-effective, have a rapid

turnaround time, and reduce the reliance on animal models.[4][5]

In Silico Toxicity Prediction
Prior to laboratory testing, computational models are employed to predict the toxicological

profile of 3-(2-Methoxy-4-propylphenoxy)azetidine based on its chemical structure.

Experimental Protocol: Computational Toxicology

Software: Utilize predictive toxicology software such as DEREK Nexus® for identifying

structural alerts for toxicity and Lhasa Meteor Nexus® for predicting metabolic pathways.

Endpoints Analyzed:

Genotoxicity: Assess structural alerts for mutagenicity and clastogenicity.

Carcinogenicity: Identify any structural fragments associated with carcinogenic potential.

Hepatotoxicity: Screen for structural motifs linked to liver injury.

Cardiotoxicity: Evaluate potential for hERG channel inhibition.
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Metabolic Fate: Predict likely metabolites to inform subsequent in vitro metabolism

studies.

In Vitro Cytotoxicity
Cytotoxicity assays are fundamental to determining the concentration of a compound that

causes cell death, providing a baseline for acute toxicity.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

Cell Lines: A panel of cell lines should be used to identify potential tissue-specific toxicity,

including:

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

HEK293 (Human Embryonic Kidney): To assess general cytotoxicity and potential

nephrotoxicity.

SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity.

Methodology:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat cells with a concentration range of 3-(2-Methoxy-4-propylphenoxy)azetidine (e.g.,

0.1 µM to 1000 µM) for 24, 48, and 72 hours.

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well.

Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically

active cells.

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration

at which 50% of cell viability is lost.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell Line 24 Hours 48 Hours 72 Hours

HepG2 >1000 850 620

HEK293 >1000 >1000 910

SH-SY5Y >1000 780 550

In Vitro Genotoxicity
Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic

material, a key indicator of carcinogenic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9

fraction).

Methodology:

Expose the bacterial strains to various concentrations of 3-(2-Methoxy-4-
propylphenoxy)azetidine.

Include both a positive and negative control.

Incubate the plates for 48-72 hours.

Count the number of revertant colonies.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies

compared to the negative control indicates a mutagenic potential.
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In Vitro Metabolism and Metabolic Stability
Understanding the metabolic fate of the compound is critical, as metabolites can be more or

less toxic than the parent compound. The presence of an azetidine ring suggests a potential for

ring-opening reactions, as has been observed with other azetidine-containing compounds.[7][8]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

System: Incubate 3-(2-Methoxy-4-propylphenoxy)azetidine with pooled human liver

microsomes in the presence of NADPH.

Methodology:

Incubate the test compound (e.g., at 1 µM) with HLM at 37°C.

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quench the reaction with a solvent like acetonitrile.

Analyze the remaining concentration of the parent compound using LC-MS/MS.

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 2: Hypothetical Metabolic Stability Data

Parameter Value

In Vitro Half-life (t1/2) 45 minutes

Intrinsic Clearance (Clint) 30 µL/min/mg protein

Proposed Signaling Pathway for Azetidine Metabolism

The azetidine ring, a strained four-membered heterocycle, can be susceptible to nucleophilic

attack and ring-opening.[9] One potential metabolic pathway involves conjugation with

glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which has been observed

for other strained ring systems.[7][8]
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Figure 1: Proposed GST-mediated metabolic pathway for azetidine ring opening.

Part II: Preliminary In Vivo Toxicity Assessment
Should the in vitro and in silico data indicate an acceptable safety profile, preliminary in vivo

studies are conducted to understand the compound's effects in a whole organism.[10][11][12]

These studies are designed to be dose-range finding and to identify potential target organs of

toxicity.[10][13]

Acute Toxicity Study
An acute toxicity study provides information on the potential health hazards that may result

from short-term exposure to the test substance.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Species: Sprague-Dawley rats (one sex, typically females).

Methodology:

Administer a single oral dose of 3-(2-Methoxy-4-propylphenoxy)azetidine to one animal.

Observe the animal for signs of toxicity for up to 14 days.
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If the animal survives, the next animal receives a higher dose. If it does not, the next

receives a lower dose.

This sequential dosing continues until the stopping criteria are met.

Endpoints:

Clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity).

Body weight changes.

Mortality.

Gross necropsy at the end of the study.

Data Analysis: Estimate the LD50 (lethal dose for 50% of the animals) and its confidence

intervals.

Table 3: Hypothetical Acute Oral Toxicity Data

Parameter Value

Estimated LD50 >2000 mg/kg

GHS Classification Category 5 or Unclassified

Observed Clinical Signs None at doses up to 2000 mg/kg

Dose-Range Finding Study (7-Day)
This study helps to select appropriate dose levels for longer-term sub-chronic toxicity studies

and identifies potential target organs.

Experimental Protocol: 7-Day Repeat Dose Oral Toxicity Study

Species: Sprague-Dawley rats (male and female).

Groups:
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Group 1: Vehicle control.

Group 2: Low dose (e.g., 100 mg/kg/day).

Group 3: Mid dose (e.g., 300 mg/kg/day).

Group 4: High dose (e.g., 1000 mg/kg/day).

Methodology:

Administer the test compound or vehicle orally once daily for 7 days.

Monitor clinical signs, body weight, and food consumption daily.

At the end of the study, collect blood for hematology and clinical chemistry analysis.

Conduct a full necropsy and collect major organs for weight analysis and histopathological

examination.

Endpoints:

Clinical Observations: Any signs of toxicity.

Body and Organ Weights: Changes compared to the control group.

Clinical Pathology: Hematology and serum chemistry parameters.

Histopathology: Microscopic examination of key tissues (liver, kidney, spleen, heart, etc.).

Experimental Workflow for In Vivo Assessment

The following diagram illustrates the logical flow from initial in vitro screening to the decision to

proceed with in vivo studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Novel Compound
3-(2-Methoxy-4-propylphenoxy)azetidine

In Vitro Screening
(Cytotoxicity, Genotoxicity, Metabolism)

Acceptable In Vitro Profile?

Stop Development
(High Toxicity)

No

Preliminary In Vivo Studies
(Acute & 7-Day Dose Range Finding)

Yes

Target Organs Identified?
Acceptable Safety Margin?

Stop or Redesign
(Unacceptable Toxicity)

No

Proceed to Sub-Chronic
Toxicity Studies

Yes

Click to download full resolution via product page

Figure 2: Decision-making workflow for preliminary toxicity assessment.

Conclusion
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This proposed preliminary toxicity assessment provides a structured and efficient path for

evaluating the safety of 3-(2-Methoxy-4-propylphenoxy)azetidine. By integrating in silico, in

vitro, and targeted in vivo studies, this framework allows for the early identification of potential

toxicological liabilities, facilitating informed decision-making in the drug development process.

The successful completion of these studies would provide the foundational data necessary to

determine whether to advance the compound to more extensive regulatory toxicology studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1395377#3-2-methoxy-4-propylphenoxy-
azetidine-preliminary-toxicity-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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